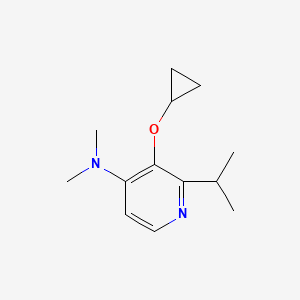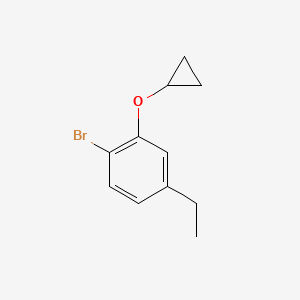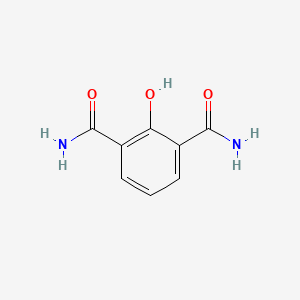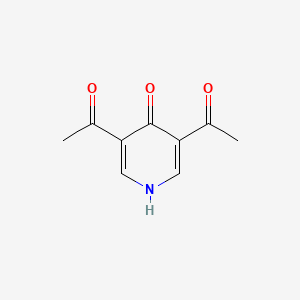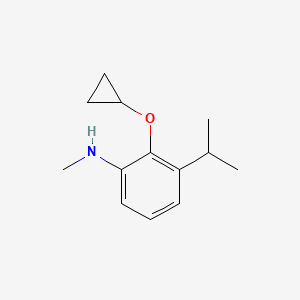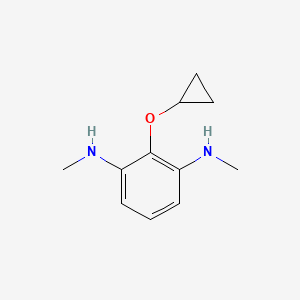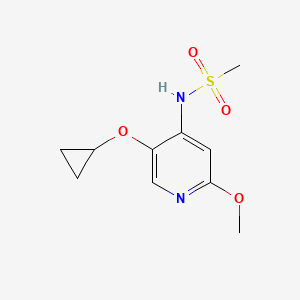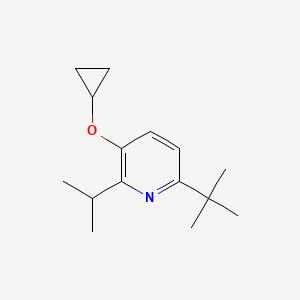
4-Cyclopropoxy-2-methoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-methoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C9H10N2O4 It features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxy-5-nitropyridine can be achieved through several synthetic routesThe nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow reactors allow for precise control of reaction conditions, minimizing the risk of hazardous by-products and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 4-Cyclopropoxy-2-methoxy-5-aminopyridine.
Oxidation: 4-Cyclopropoxy-2-carboxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-methoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-methoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Cyclopropoxy-5-methoxy-2-nitropyridine: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 4-Cyclopropoxy-2-methoxy-5-nitropyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can influence its electronic properties and reactivity
Eigenschaften
CAS-Nummer |
1243415-11-3 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-9-4-8(15-6-2-3-6)7(5-10-9)11(12)13/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
YDUQSUIFVTZQLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


